
Cyclopentadecanone, 2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentadecanone, 2-methyl- is a macrocyclic ketone with the molecular formula C16H30O It is a derivative of cyclopentadecanone, which is known for its use in the fragrance industry due to its musky odor
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopentadecanone, 2-methyl- can be synthesized through a multi-step process involving ozonolysis, oxidation, and esterification. One method involves the ozonolysis of Malania oleifera Chum oil, which contains high levels of 15-tetracosenic acid. The process includes:
Ozonolysis: The double bonds in the fatty acids of the oil are cleaved using ozone.
Oxidation: The resulting ozonides are oxidized to form carboxylic acids.
Esterification: The carboxylic acids are esterified to form methyl esters.
Cyclization: The methyl esters undergo cyclization to form cyclopentadecanone, 2-methyl-.
Industrial Production Methods
Industrial production of cyclopentadecanone, 2-methyl- typically involves the use of catalysts to improve yield and efficiency. For example, the use of HZSM-5 zeolite as a catalyst in the macrolactonization of methyl 15-hydroxypentadecanoate has been reported to be effective .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentadecanone, 2-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopentadecanone, 2-methyl- has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other macrocyclic compounds.
Biology: Studied for its potential biological activities, including antibiotic and antitumor properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the fragrance industry for its musky odor and as a precursor for other fragrance compounds.
Wirkmechanismus
The mechanism of action of cyclopentadecanone, 2-methyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Binding to Receptors: It may bind to specific receptors in biological systems, influencing various physiological processes.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Cyclopentadecanone, 2-methyl- can be compared with other similar macrocyclic ketones, such as:
Cyclopentadecanone: The parent compound, known for its use in fragrances.
Cyclopentadecanolide: A macrocyclic lactone with similar applications in the fragrance industry.
Muscone: Another macrocyclic ketone with a musky odor, used in perfumes.
Uniqueness
Cyclopentadecanone, 2-methyl- is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its methyl group provides additional sites for chemical modification, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
52914-66-6 |
|---|---|
Molekularformel |
C16H30O |
Molekulargewicht |
238.41 g/mol |
IUPAC-Name |
2-methylcyclopentadecan-1-one |
InChI |
InChI=1S/C16H30O/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(15)17/h15H,2-14H2,1H3 |
InChI-Schlüssel |
XJDBBMWXVYBUTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCCCCCCCCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate](/img/structure/B14652447.png)

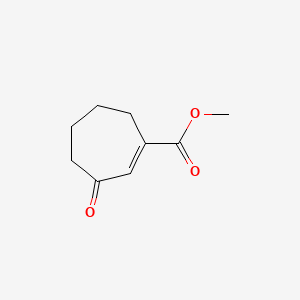
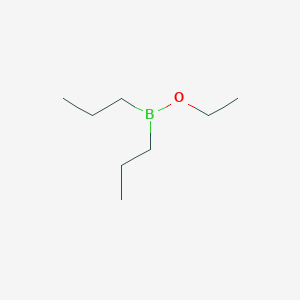
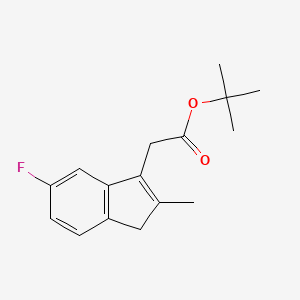
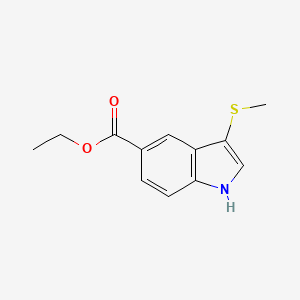
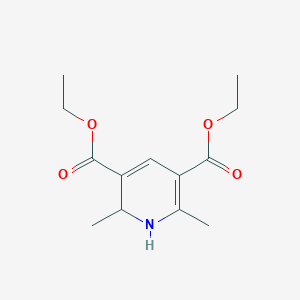
![Diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate](/img/structure/B14652471.png)
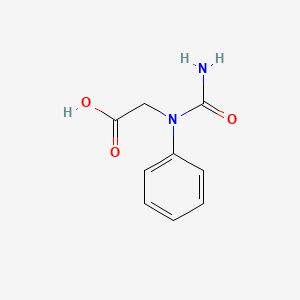
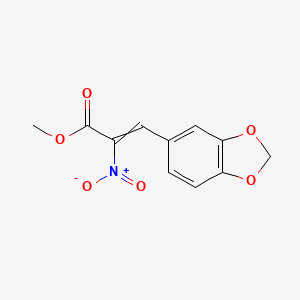
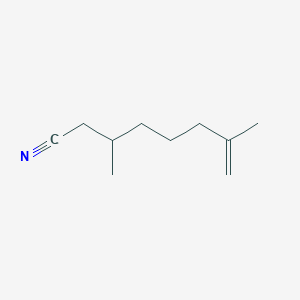
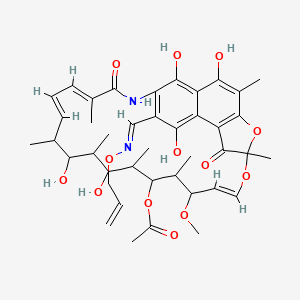
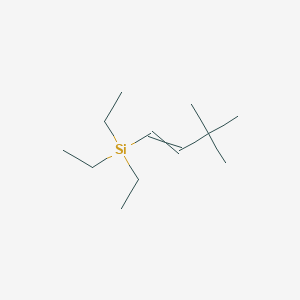
![Pyridine, 3,3'-(1a,2,7,7a-tetrahydro-1,2,7-metheno-1H-cyclopropa[b]naphthalene-1,8-diyl)bis-](/img/structure/B14652507.png)
